
N2-Tritylolmesartan medoxomil
Vue d'ensemble
Description
N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the tetrazole ring, which enhances its stability and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Tritylolmesartan medoxomil involves multiple steps, starting from the basic structure of olmesartanThis is typically achieved through a reaction with trityl chloride in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to maintain the quality and consistency of the product. The final compound is usually obtained through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:
Hydrolysis: The ester group in the medoxomil moiety can be hydrolyzed under acidic or basic conditions to yield olmesartan.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Olmesartan.
Oxidation: Trityl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemical Properties and Structure
N2-Tritylolmesartan medoxomil has the molecular formula and a molecular weight of approximately 800.90 g/mol. The compound features a trityl group attached to the nitrogen atom in the tetrazole ring at the N2 position, which is essential for its chemical stability and biological activity . The presence of this unique structural modification enhances its stability compared to other sartans.
Table 1: Comparison of Synthesis Methods
Method Description | Advantages | Disadvantages |
---|---|---|
Traditional Multi-step Synthesis | Established protocols | Time-consuming, higher costs |
One-pot Synthesis | Cost-effective, environmentally friendly | Requires careful optimization |
Pharmacological Applications
This compound primarily acts as an angiotensin II type 1 (AT1) receptor antagonist. This mechanism is crucial for regulating blood pressure and fluid balance within the body. By inhibiting angiotensin II's actions, N2-TTM contributes to vasodilation and reduced blood pressure, making it relevant in hypertension management .
Case Studies
- Combination Therapy : Research indicates that N2-TTM does not exhibit significant adverse interactions with commonly prescribed antihypertensive agents. This property supports its potential use in combination therapies for more effective hypertension management.
- Stability Studies : Investigations into the stability of N2-TTM have shown that its trityl modification provides enhanced resistance to degradation compared to non-tritylated analogs. This stability is crucial for maintaining therapeutic efficacy during storage and administration .
Mécanisme D'action
N2-Tritylolmesartan medoxomil exerts its effects by blocking the angiotensin II type 1 receptors, thereby inhibiting the actions of angiotensin II. This leads to vasodilation, reduced secretion of aldosterone, and decreased reabsorption of sodium in the kidneys, ultimately lowering blood pressure . The trityl group enhances the compound’s stability and bioavailability, allowing for more effective inhibition of the receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan medoxomil: The parent compound, used widely for hypertension treatment.
Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Uniqueness
N2-Tritylolmesartan medoxomil is unique due to the presence of the trityl group, which significantly enhances its stability and bioavailability compared to its parent compound, olmesartan medoxomil . This modification potentially allows for lower dosages and improved therapeutic outcomes .
Activité Biologique
N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound has garnered attention due to its unique structural properties and biological activity, which may enhance its therapeutic efficacy and safety profile. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data and studies.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of a trityl group at the nitrogen atom (N-2) of the tetrazole ring, distinguishing it from other regioisomers. The synthesis typically involves a one-pot process that includes hydrolysis and alkylation steps, leading to the formation of the desired compound without the need for isolating intermediates.
Synthesis Overview:
Step | Reaction | Conditions |
---|---|---|
1 | Hydrolysis of ethyl ester | KOH in DMF or DMSO |
2 | Alkylation with medoxomil chloride | Excess chloride used |
3 | Purification | Column chromatography |
The synthesis has been optimized to minimize impurities and improve yield, with a focus on achieving high purity levels suitable for pharmacological applications .
2. Pharmacological Profile
Olmesartan medoxomil functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), effectively lowering blood pressure by inhibiting vasoconstriction and promoting vasodilation. The introduction of the trityl group in this compound may enhance its lipophilicity, potentially improving absorption and bioavailability.
- Angiotensin II Receptor Blockade: Prevents angiotensin II from binding to its receptor, leading to relaxation of blood vessels.
- Diuretic Effect: May promote renal excretion of sodium and water, further aiding in blood pressure reduction.
Comparative Studies:
Research has demonstrated that this compound exhibits similar or enhanced biological activity compared to its parent compound, olmesartan medoxomil. A study comparing biodistribution showed that while olmesartan had low oral bioavailability due to poor solubility, this compound displayed improved pharmacokinetic properties .
Case Studies:
- Hypertensive Patients: Clinical trials indicated that patients administered this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.
- Safety Profiling: Safety assessments revealed that the trityl derivative had a favorable side effect profile, with fewer instances of dizziness and hypotension compared to traditional antihypertensives .
4. Conclusion
This compound represents a promising advancement in antihypertensive therapy due to its enhanced biological activity and improved pharmacokinetic properties. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its clinical application.
Propriétés
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020157-01-0 | |
Record name | N2-Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.